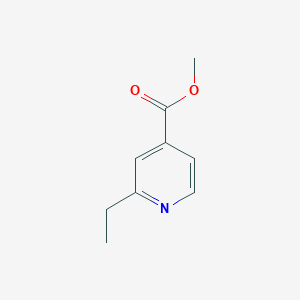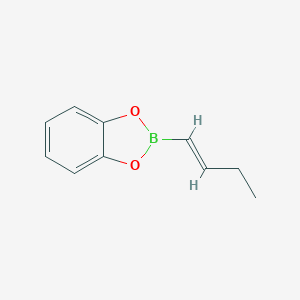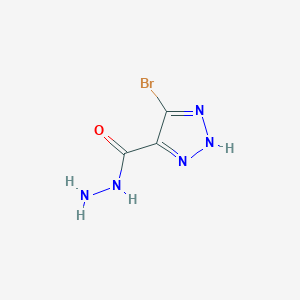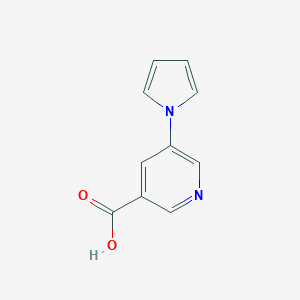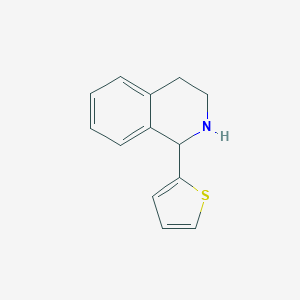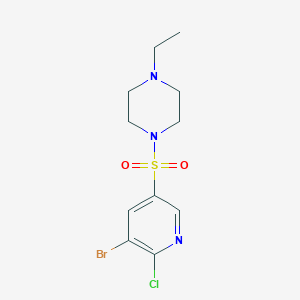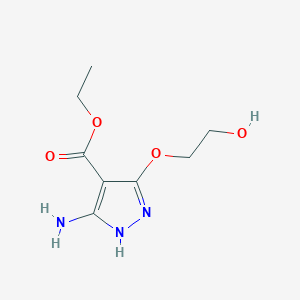
ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate, also known as AHEP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AHEP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用机制
The mechanism of action of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB signaling pathway, the PI3K/Akt signaling pathway, and the MAPK signaling pathway. ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has also been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the inhibition of inflammation. ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has also been shown to regulate energy metabolism by activating the AMPK signaling pathway.
实验室实验的优点和局限性
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity. However, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has some limitations, including its poor solubility in water and its instability under acidic conditions.
未来方向
There are several future directions for the research of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate, including the optimization of its synthesis method, the development of novel analogs with improved pharmacological properties, and the evaluation of its therapeutic potential in various diseases. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate and to identify its molecular targets.
合成方法
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate can be synthesized using various methods, including the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with ethylene glycol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate using these methods ranges from 60-80%.
科学研究应用
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the activation of microglia.
属性
CAS 编号 |
117717-17-6 |
|---|---|
分子式 |
C8H13N3O4 |
分子量 |
215.21 g/mol |
IUPAC 名称 |
ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O4/c1-2-14-8(13)5-6(9)10-11-7(5)15-4-3-12/h12H,2-4H2,1H3,(H3,9,10,11) |
InChI 键 |
FCQGHSMTJVCLTO-UHFFFAOYSA-N |
手性 SMILES |
CCOC(=O)C1=C(NN=C1OCCO)N |
SMILES |
CCOC(=O)C1=C(NN=C1N)OCCO |
规范 SMILES |
CCOC(=O)C1=C(NN=C1OCCO)N |
同义词 |
ethyl 3-aMino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



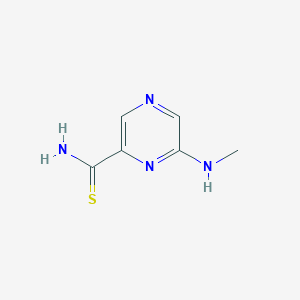
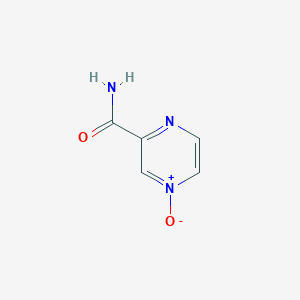
![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)
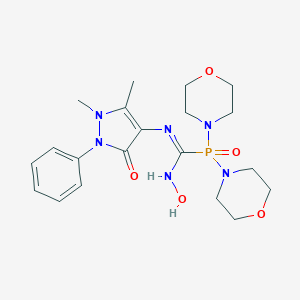
![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
![2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B188139.png)
